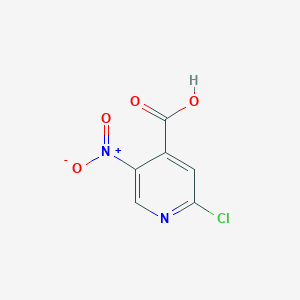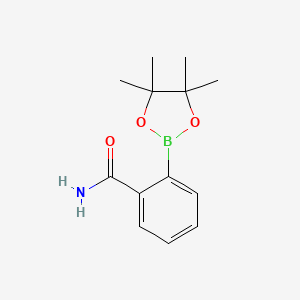
磺胺甲氧嘧啶钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
Sulfamethoxazole sodium: is a sulfonamide antibiotic that is commonly used in combination with trimethoprim to treat a variety of bacterial infections. It is particularly effective against infections of the urinary tract, respiratory system, and gastrointestinal tract . Sulfamethoxazole sodium works by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication .
科学研究应用
Chemistry: Sulfamethoxazole sodium is used as a model compound in studies involving sulfonamide chemistry and the development of new synthetic methodologies .
Biology: In biological research, sulfamethoxazole sodium is used to study bacterial resistance mechanisms and the effects of sulfonamide antibiotics on bacterial growth .
Medicine: Medically, sulfamethoxazole sodium is used to treat bacterial infections, particularly those caused by susceptible strains of bacteria. It is also used in combination with other antibiotics to enhance efficacy and reduce resistance .
Industry: In the pharmaceutical industry, sulfamethoxazole sodium is used in the formulation of various antibiotic medications. It is also used in the development of new antibiotic formulations and drug delivery systems .
作用机制
Sulfamethoxazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of dihydrofolic acid from para-aminobenzoic acid. This inhibition prevents the formation of folic acid, which is essential for bacterial DNA synthesis and replication . The molecular target of sulfamethoxazole sodium is the bacterial enzyme dihydropteroate synthetase, and the pathway involved is the folic acid synthesis pathway .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions: Sulfamethoxazole sodium is synthesized from sulfamethoxazole through a salification process. The process involves the reaction of sulfamethoxazole with a base, such as sodium hydroxide, under cryogenic conditions. This method ensures thorough salification and improves the solubility of the final product .
Industrial Production Methods: The industrial production of sulfamethoxazole sodium involves dissolving sulfamethoxazole in a sodium hydroxide solution, followed by temperature-controlled reflux. This method ensures complete reaction and high purity of the final product .
化学反应分析
Types of Reactions: Sulfamethoxazole sodium undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, sulfamethoxazole sodium can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfamethoxazole sodium to its corresponding amine derivatives.
Substitution: Sulfamethoxazole sodium can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
相似化合物的比较
Similar Compounds:
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfisoxazole: A sulfonamide antibiotic with a broader spectrum of activity compared to sulfamethoxazole sodium.
Sulfamethizole: A sulfonamide antibiotic with a shorter half-life and different clinical applications.
Uniqueness: Sulfamethoxazole sodium is unique in its combination with trimethoprim, which provides a synergistic effect by inhibiting two consecutive steps in the folic acid synthesis pathway. This combination reduces the likelihood of bacterial resistance and enhances the overall efficacy of the treatment .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sulfamethoxazole sodium involves the conversion of Sulfamethoxazole to its sodium salt form.", "Starting Materials": [ "Sulfamethoxazole", "Sodium hydroxide", "Water" ], "Reaction": [ "Sulfamethoxazole is dissolved in water.", "Sodium hydroxide is added to the solution to form the sodium salt of Sulfamethoxazole.", "The mixture is stirred and heated to promote the reaction.", "The product is then filtered and dried to obtain Sulfamethoxazole sodium." ] } | |
CAS 编号 |
4563-84-2 |
分子式 |
C10H11N3NaO3S |
分子量 |
276.27 g/mol |
IUPAC 名称 |
sodium;(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)azanide |
InChI |
InChI=1S/C10H11N3O3S.Na/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13); |
InChI 键 |
CFNQJJGJKVHAME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
规范 SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
其他 CAS 编号 |
4563-84-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Sulfamethoxazole sodium and how does it impact bacterial growth?
A1: Sulfamethoxazole sodium, often used in conjunction with Trimethoprim, acts as an antibacterial agent by disrupting the folic acid synthesis pathway in bacteria. Specifically, it competitively inhibits dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. This inhibition effectively halts bacterial growth and proliferation. [, ]
Q2: What is the significance of the emerging multiple drug resistance in pneumococci to Sulfamethoxazole sodium?
A2: Research indicates an alarming trend of multiple drug resistance in pneumococci, including resistance to Sulfamethoxazole sodium, particularly in South Africa. [] This resistance poses significant challenges for treating pneumococcal infections, as it limits treatment options and may lead to treatment failures. The emergence of resistant strains, specifically serotypes 6B, 14, and 19F, emphasizes the need for ongoing surveillance, prudent antibiotic use, and the development of novel therapeutic strategies. []
Q3: Can Sulfamethoxazole sodium cause allergic reactions, and if so, how is this diagnosed?
A3: Yes, Sulfamethoxazole sodium, even when present in ophthalmic solutions, can elicit immediate hypersensitivity reactions such as contact urticaria syndrome. [] Diagnosis often involves prick tests using the suspected formulation and its individual ingredients. A positive reaction, indicated by a wheal and flare response on the skin, helps identify the specific allergen. [] This highlights the importance of allergy testing in individuals experiencing adverse reactions to ophthalmic solutions containing this compound.
Q4: How is Sulfamethoxazole sodium quantified in pharmaceutical formulations, and what is the significance of this analysis?
A4: A high-performance liquid chromatography (HPLC) method using a bare silica column and an aqueous solvent mobile phase has been developed for the accurate determination of Sulfamethoxazole sodium in ophthalmic solutions. [] This method demonstrates high sensitivity, with a quantitation limit of 1.0 µg/mL, and excellent recovery rates, ranging from 98.9% to 99.9%. [] Accurate quantification is crucial for quality control purposes, ensuring the correct dosage is delivered and minimizing the risk of adverse effects or therapeutic failures.
Q5: Can Sulfamethoxazole sodium be studied in a model organism to assess its potential to disrupt thyroid hormone synthesis?
A5: Yes, zebrafish eleutheroembryos have been successfully employed as a vertebrate model to evaluate the potential of Sulfamethoxazole sodium to disrupt thyroid hormone synthesis. [] This model, using the Thyroxine-immunofluorescence quantitative disruption test (TIQDT), demonstrated that Sulfamethoxazole sodium can indeed impair thyroid gland function. [] Zebrafish offer a powerful tool for understanding the potential endocrine-disrupting effects of Sulfamethoxazole sodium and other chemicals, providing valuable insights for risk assessment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)





